1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
This compound is a modified nucleoside characterized by a pyrimidine-2,4-dione base (5-methyluracil, or thymine) linked to a stereospecifically substituted oxolane (tetrahydrofuran) ring. The sugar moiety contains hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and an additional methyl group at the same position. Its molecular formula is C₁₁H₁₆N₂O₇, with a molecular weight of 288.26 g/mol . It is a synthetic analog of thymidine, distinguished by the presence of a hydroxymethyl group and a methyl group on the sugar ring.
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(10(18)12-8(5)17)9-6(15)7(16)11(2,4-14)19-9/h3,6-7,9,14-16H,4H2,1-2H3,(H,12,17,18)/t6-,7+,9-,11-/m1/s1 |
InChI Key |
YEINCFMPBYLFKQ-YRCORFKGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@@](O2)(C)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)(C)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the condensation of a pyrimidine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups on the oxolane ring are susceptible to oxidation. For example, in analogous pyrimidine nucleosides, oxidation with agents like potassium permanganate under acidic conditions can convert primary alcohols to carboxylic acids or ketones, depending on the reaction environment .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxyl oxidation | KMnO₄, H+ | Formation of ketones/carboxylic acids |
Reduction Reactions
Reduction of carbonyl groups (e.g., ketones or aldehydes) in the pyrimidine ring or sugar moiety can occur using agents like sodium borohydride . This is critical for functional group interconversion in medicinal chemistry .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Carbonyl reduction | NaBH₄ | Formation of secondary alcohols |
Substitution Reactions
The hydroxyl groups on the oxolane ring undergo nucleophilic substitution. For example, in structurally similar compounds (e.g., 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione), azide groups are introduced via substitution, as seen in derivatives like 1-[(2R,4S,5R)-4-(azidomethyl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Azide substitution | HN₃, catalytic acid | Introduction of azide groups |
Protection/Deprotection of Hydroxyl Groups
The hydroxyl groups can be transiently protected (e.g., using tert-butyl(dimethyl)silyl (TBS) groups ) during synthesis to prevent unwanted side reactions. This is evident in derivatives such as 1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-hydroxy-2-methoxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| TBS protection | TBSCl, imidazole | Temporary hydroxyl protection |
Structural Analogues and Reactivity Trends
Structurally similar compounds exhibit comparable reactivity:
-
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione : Substituted with azide or bromide groups .
-
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methylpyrimidine-2,4-dione : Demonstrates reactivity at the sugar hydroxyl groups .
Biological Implications of Reactivity
The compound’s reactivity influences its biological activity , particularly in interactions with molecular targets like viral proteins (e.g., Ebola VP40) . For example, hydroxyl groups may participate in hydrogen bonding, while substitutions (e.g., azide) can modulate binding affinities.
Scientific Research Applications
Medicinal Chemistry
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is primarily studied for its potential as an antiviral and anticancer agent.
- Antiviral Activity : The compound exhibits inhibitory effects on viral replication by targeting nucleic acid synthesis pathways. It has been shown to interfere with the activity of DNA polymerases and RNA-dependent RNA polymerases, making it a candidate for developing antiviral therapies against various viruses .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cellular proliferation mechanisms. Its ability to inhibit key enzymes involved in nucleic acid synthesis is crucial for its anticancer activity .
Biological Research
In biological studies, the compound is utilized to investigate cellular processes and interactions with macromolecules:
- Cellular Mechanisms : Studies have shown that this compound can modulate signaling pathways related to cell growth and apoptosis. Its interactions with proteins involved in cell cycle regulation are of particular interest .
- Biomolecular Interactions : The compound serves as a model for understanding how small molecules can influence enzyme activities and protein-protein interactions within cells .
Industrial Applications
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of biologically active compounds:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound acts as a building block for more complex molecules used in drug formulation .
Case Study 1: Antiviral Development
A study demonstrated the efficacy of this compound against the influenza virus. The compound was tested in vitro and showed significant reduction in viral titers at low concentrations. Mechanistic studies revealed that it inhibited viral RNA synthesis by targeting viral polymerases .
Case Study 2: Cancer Therapy Research
In another study focusing on breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The results indicated that treatment with this compound led to a decrease in cell viability and increased markers of apoptosis .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral and anticancer drug development | Inhibits viral replication; induces apoptosis |
| Biological Research | Studies on cellular mechanisms | Modulates signaling pathways; influences enzyme activity |
| Industrial Applications | Intermediate in API synthesis | Essential for producing biologically active compounds |
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. By inhibiting these enzymes, the compound can disrupt the replication of viruses and the proliferation of cancer cells. The pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents on the sugar ring, base modifications, or functional groups. Key differences influence solubility, stability, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings from Research
Antiviral Activity: Azido derivatives (e.g., compound in ) are structurally similar to azidothymidine (AZT), a known HIV inhibitor. The azide group facilitates prodrug activation via intracellular reduction . Fluorinated analogs (e.g., ) exhibit enhanced resistance to enzymatic degradation, improving their half-life in biological systems .
Structural Stability :
- The 5-methyl and hydroxymethyl groups in the query compound may sterically hinder nucleoside phosphorylases, reducing metabolic breakdown compared to unmodified thymidine .
- Methoxy or acetoxy substitutions (e.g., ) increase lipophilicity, enhancing membrane permeability .
Targeted Modifications :
Biological Activity
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione, commonly referred to as 5,6-Dihydrouridine, is a modified nucleoside with significant biological activity. This compound is recognized for its role in RNA metabolism and potential therapeutic applications, particularly in oncology and antiviral treatments.
- Molecular Formula : C9H14N2O6
- Molecular Weight : 246.22 g/mol
- CAS Number : 5627-05-4
- Solubility :
- DMF: 16 mg/ml
- DMSO: 10 mg/ml
- PBS (pH 7.2): 5 mg/ml
5,6-Dihydrouridine exhibits its biological activity primarily through its influence on nucleic acid synthesis and metabolism. It acts as an intermediate in the synthesis of tetrahydrouridine (THU), a potent inhibitor of cytidine deaminase (CDA). This inhibition is crucial because CDA plays a significant role in the metabolism of nucleosides and can affect the efficacy of certain chemotherapeutic agents.
Antitumor Activity
Research indicates that THU derived from 5,6-Dihydrouridine can inhibit cell proliferation by regulating the cell cycle. This property is particularly beneficial for tumors expressing high levels of CDA. A study demonstrated that THU effectively reduced tumor growth in animal models by enhancing the cytotoxic effects of chemotherapeutic drugs .
Antiviral Properties
5,6-Dihydrouridine has also shown antiviral activity. It has been studied for its potential use against various viruses by interfering with viral RNA synthesis. The compound's ability to modify RNA can hinder viral replication processes .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced cancer, the administration of tetrahydrouridine was combined with standard chemotherapy. Results indicated a significant increase in treatment efficacy and reduced side effects due to the modulation of nucleoside metabolism .
Case Study 2: Viral Infections
A study focusing on respiratory viruses highlighted the effectiveness of 5,6-Dihydrouridine in reducing viral load in infected cells. The compound was shown to inhibit viral RNA polymerase activity, leading to decreased replication rates .
Comparative Analysis of Biological Activity
| Activity Type | Compound | Mechanism | Outcome |
|---|---|---|---|
| Antitumor | Tetrahydrouridine | Inhibition of CDA | Reduced tumor growth |
| Antiviral | 5,6-Dihydrouridine | Interference with RNA synthesis | Decreased viral replication |
Q & A
Q. What are the key synthetic pathways for this compound, and how are stereochemical challenges addressed?
The synthesis typically involves nucleoside coupling strategies, where the sugar moiety (oxolane ring) is coupled with a modified pyrimidine base. Stereochemical control is critical, as evidenced by the use of protecting groups (e.g., acetyl or trityl groups) to preserve hydroxyl configurations during reactions . For example, describes the use of 4,4'-dimethoxytrityl (DMT) protection to isolate intermediates with defined stereochemistry. High-resolution NMR and X-ray crystallography are essential for verifying stereochemical outcomes .
Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR are used to confirm the oxolane ring conformation and pyrimidine substitution patterns. For instance, reports distinct chemical shifts for the hydroxymethyl group (δ ~3.5–4.0 ppm) and pyrimidine protons (δ ~7.5–8.5 ppm).
- HPLC/MS : Reverse-phase HPLC coupled with mass spectrometry ensures purity and validates molecular weight (e.g., 258.23 g/mol for the 5-methyluridine analog in ).
- X-ray Crystallography : Used to resolve absolute configurations, as demonstrated in for related pyrrolidine derivatives.
Q. What is the known biological activity or mechanism of action of this compound?
As a nucleoside analog, it may inhibit enzymes like polymerases or reverse transcriptases by mimicking natural substrates. highlights its potential role in biochemical pathways, such as interacting with UDP-Ara4N, a lipid A modification enzyme in bacterial systems. The hydroxymethyl and methyl groups likely influence binding specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, cofactors) or enzyme isoforms. A systematic approach includes:
- Kinetic Studies : Measure IC50 under standardized conditions (e.g., ATP concentration, temperature).
- Structural Analysis : Use cryo-EM or crystallography to compare binding modes across studies .
- Mutagenesis : Test enzyme variants to identify residues critical for inhibition .
Q. What experimental strategies optimize synthesis yield while maintaining stereochemical fidelity?
- Protecting Group Strategy : Sequential protection of hydroxyl groups (e.g., tert-butyldimethylsilyl or acetyl groups) minimizes side reactions .
- Catalytic Methods : Enzymatic glycosylation or asymmetric catalysis can enhance stereoselectivity, as seen in for related tetrahydrofuran derivatives.
- Process Monitoring : In-line FTIR or PAT (Process Analytical Technology) ensures real-time reaction control .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
and note decomposition risks under acidic/alkaline conditions or prolonged heat exposure. Stability studies should include:
- Accelerated Degradation Tests : HPLC monitoring at 40°C/75% RH to identify degradation products (e.g., CO, CO2, or nitrogen oxides).
- Buffer Compatibility : Test solubility and stability in common buffers (PBS, Tris-HCl) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
